

Z118298144 and its potential therapeutic targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z118298144**

Cat. No.: **B15602250**

[Get Quote](#)

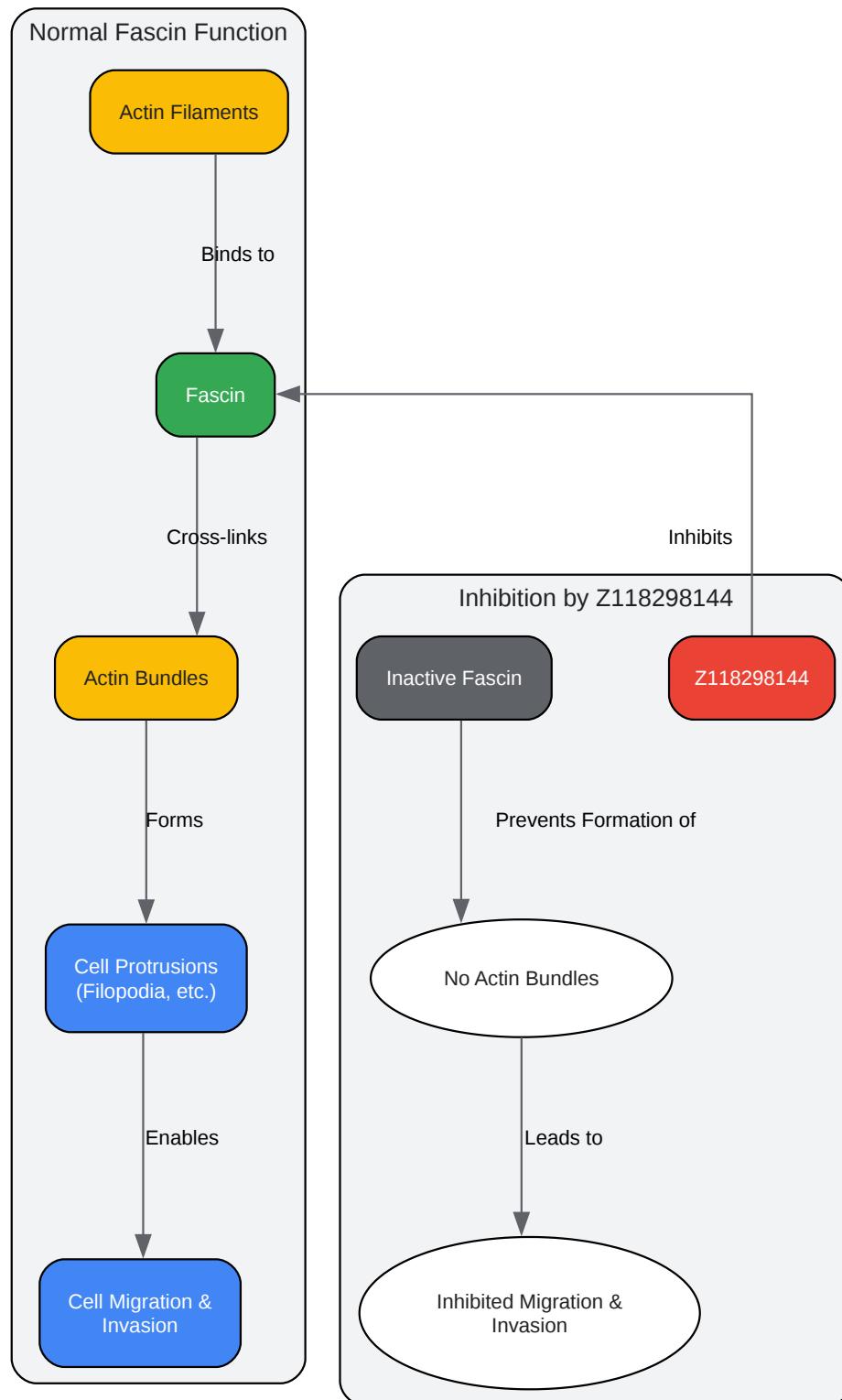
An In-depth Technical Guide on **Z118298144** and its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z118298144 is a novel small molecule inhibitor of fascin, an actin-bundling protein that is overexpressed in numerous cancers and correlates with increased tumor metastasis and poor patient prognosis.^{[1][2]} This technical guide provides a comprehensive overview of **Z118298144**, its therapeutic target fascin, its mechanism of action, and the experimental data supporting its potential as an anti-cancer agent, particularly for colorectal cancer (CRC).

Therapeutic Target: Fascin

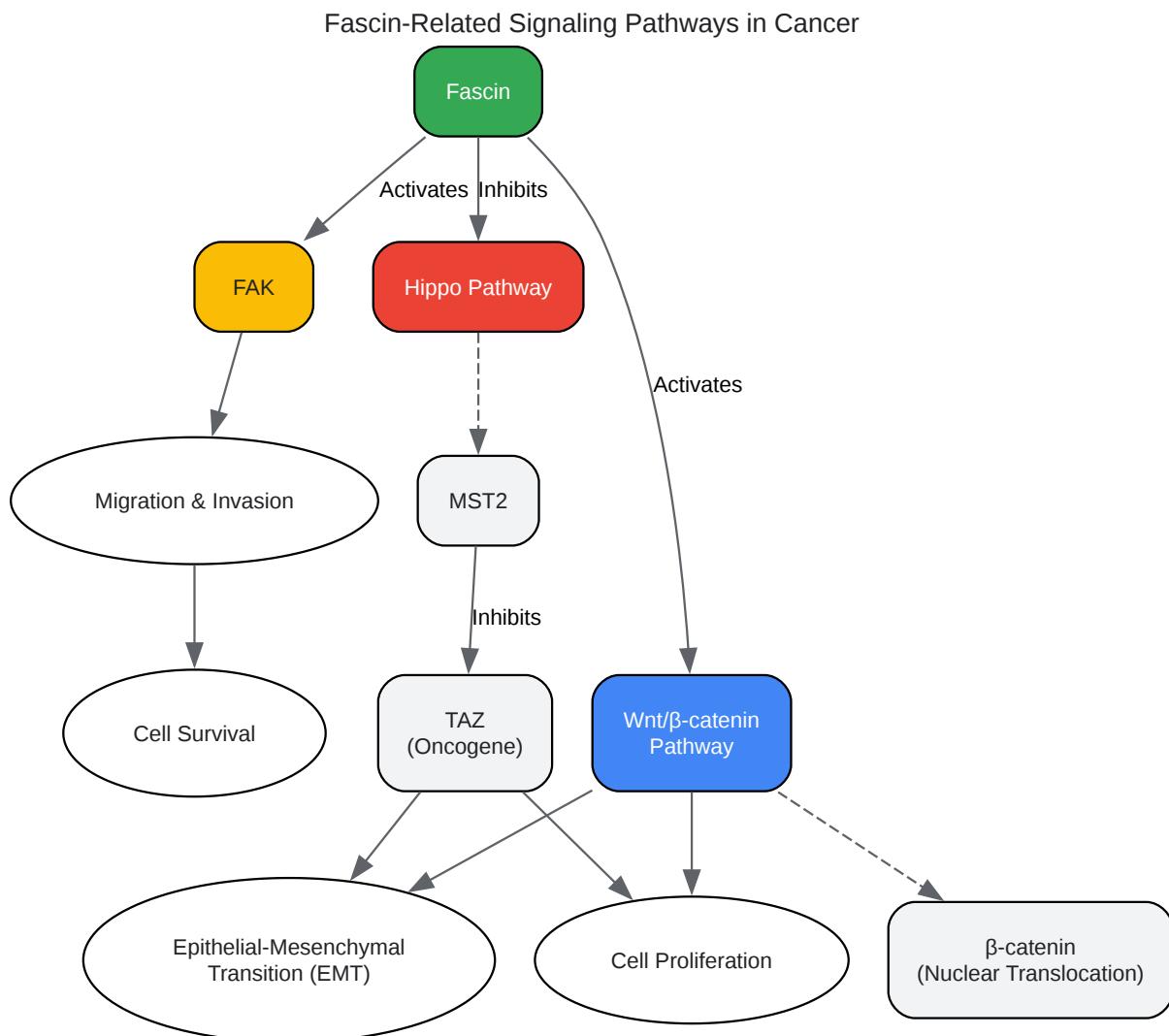

Fascin is a 55-kDa protein that plays a critical role in the organization of the actin cytoskeleton.^[3] Its primary function is to bundle actin filaments into parallel arrays, which are essential for the formation of dynamic cellular protrusions such as filopodia, lamellipodia, and invadopodia. These structures are integral to cell migration, invasion, and adhesion, processes that are hijacked by cancer cells during metastasis.^{[1][4]}

In normal epithelial cells, fascin expression is typically low. However, in various cancers, including colorectal, breast, lung, and pancreatic cancer, fascin is significantly upregulated.^{[1][4][5]} This overexpression is linked to enhanced cancer cell motility, invasion, and the formation of metastatic lesions.^[4] Consequently, fascin has emerged as a promising therapeutic target for the development of anti-metastatic therapies.^{[1][2]}

Mechanism of Action of Z118298144

Z118298144 acts as a direct inhibitor of fascin's actin-bundling activity. By binding to fascin, **Z118298144** prevents the cross-linking of actin filaments, thereby disrupting the formation of rigid actin bundles. This leads to the destabilization of cellular protrusions that are critical for cell movement, ultimately impairing the migratory and invasive capabilities of cancer cells. The identification of **Z118298144** was achieved through a ligand-based virtual screening of a large chemical library, using the known fascin inhibitor monastrol as a pharmacophore model.

Mechanism of Action of Z118298144


[Click to download full resolution via product page](#)

Caption: Mechanism of **Z118298144** inhibiting fascin's actin-bundling function.

Fascin-Related Signaling Pathways

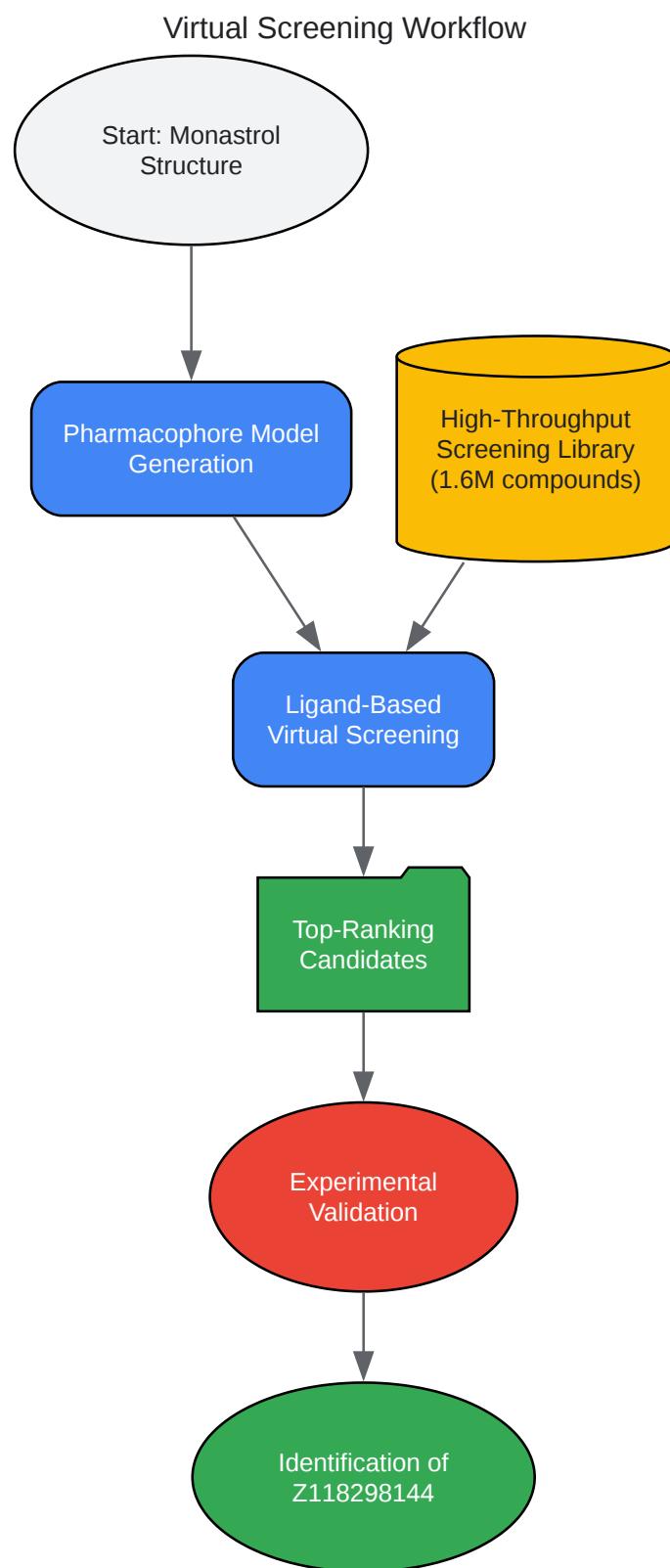
Fascin's role in cancer progression extends beyond its mechanical function in actin bundling. It is also implicated in various signaling pathways that promote tumorigenesis and metastasis.

- **Wnt/β-catenin Pathway:** Fascin has been shown to activate the Wnt/β-catenin signaling pathway.[3][6] This pathway is crucial for cell proliferation, differentiation, and survival. In cancer, its aberrant activation can lead to uncontrolled cell growth and the maintenance of cancer stem cell populations. Fascin can promote the nuclear translocation of β-catenin, where it acts as a transcription factor for pro-tumorigenic genes.[3]
- **Hippo Pathway:** Recent studies have indicated that fascin can regulate the Hippo pathway, a key signaling cascade involved in controlling organ size and suppressing tumor growth.[5] Fascin can negatively regulate the core kinase MST2, leading to the activation of the oncogenic transcriptional co-activator TAZ.[5]
- **Focal Adhesion Kinase (FAK) Signaling:** Fascin can activate FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.[6] FAK signaling is often upregulated in metastatic cancers.

[Click to download full resolution via product page](#)

Caption: Overview of signaling pathways influenced by fascin in cancer cells.

Quantitative Data


The following table summarizes the in vitro efficacy of **Z118298144** in colorectal cancer cell lines. Data is derived from the bioRxiv preprint "Characterizing Compounds Targeting Colorectal Cancer Derived From Monastrol Using High-Through Screening of an Extensive Combinatorial Library".

Assay	Cell Line	Compound	IC50 (μM)
Cell Proliferation	HCT-116	Z118298144	~25
Monastrol	~40		
DLD-1	Z118298144	> 50	
Monastrol	> 50		
Cell Migration	HCT-116	Z118298144	Significant inhibition at 25 μM
DLD-1	Z118298144		Significant inhibition at 25 μM

Experimental Protocols

Virtual Screening Workflow

The identification of **Z118298144** was based on a computational approach to screen a large chemical library for compounds with similar pharmacophoric features to monastrol.

[Click to download full resolution via product page](#)

Caption: Workflow for the virtual screening process to identify **Z118298144**.

F-actin Bundling Assay

This assay visually assesses the ability of a compound to inhibit fascin-mediated bundling of actin filaments.

- Reagents:
 - Purified fascin protein
 - G-actin
 - Actin polymerization buffer
 - Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
 - Test compound (**Z118298144**)
 - Control inhibitor (e.g., G2)
- Procedure:
 1. Induce actin polymerization by incubating G-actin in polymerization buffer.
 2. Add purified fascin protein to the polymerized F-actin to induce bundle formation.
 3. In parallel experiments, pre-incubate fascin with the test compound (**Z118298144**) or a control inhibitor before adding to the F-actin.
 4. Stain the actin filaments and bundles with fluorescently labeled phalloidin.
 5. Visualize the samples using fluorescence microscopy.
 6. Endpoint: Compare the formation of thick actin bundles in the presence and absence of the inhibitor. Inhibition is indicated by a reduction in bundled filaments and an increase in individual, shorter filaments.

Cell Proliferation Assay (XTT)

This colorimetric assay measures cell viability as an indicator of cell proliferation.

- Cell Seeding:
 - Seed colorectal cancer cells (e.g., HCT-116, DLD-1) in 96-well plates at a density of 1,500 cells per well.
 - Allow cells to attach for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of **Z118298144** and control compounds (e.g., monastrol) in culture medium.
 - Add the compounds to the cells and incubate for 72 hours.
 - Include a vehicle control (e.g., 0.1% DMSO).
- XTT Assay:
 - Prepare the XTT labeling mixture according to the manufacturer's instructions.
 - Add the XTT mixture to each well and incubate for 4-6 hours at 37°C.
 - Measure the absorbance at 450 nm (with a reference wavelength of 630 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC50 value (the concentration of compound that inhibits cell proliferation by 50%).

Cell Migration Assay (Real-Time Cell Analysis)

This impedance-based assay monitors cell migration in real-time.

- Apparatus:

- xCELLigence Real-Time Cell Analyzer with CIM-Plate 16 (a 16-well modified Boyden chamber).
- Procedure:
 1. Add chemoattractant (e.g., serum-containing medium) to the lower chamber of the CIM-plate.
 2. Add serum-free medium to the upper chamber.
 3. Assemble the plate and allow it to equilibrate in the incubator.
 4. Seed cancer cells in the upper chamber in the presence of **Z118298144** or a vehicle control.
 5. Place the plate in the xCELLigence instrument and initiate real-time monitoring of cell migration. The instrument measures changes in electrical impedance as cells migrate through the microporous membrane and attach to the electrodes on the underside.
- Data Analysis:
 - The instrument software generates a cell index value over time, which is proportional to the number of migrated cells.
 - Compare the migration curves of treated and untreated cells to determine the effect of the compound on cell migration.

Conclusion

Z118298144 is a promising fascin inhibitor with demonstrated in vitro activity against colorectal cancer cells. Its ability to disrupt the actin-bundling function of fascin, a key protein in cancer cell migration and invasion, makes it a valuable lead compound for the development of novel anti-metastatic therapies. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential. The involvement of fascin in critical oncogenic signaling pathways suggests that its inhibition by **Z118298144** may have broader anti-cancer effects beyond the direct impairment of cell motility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of Actin Filament Bundling by Fascin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of actin filament bundling by fascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fascin Induces Epithelial-Mesenchymal Transition of Cholangiocarcinoma Cells by Regulating Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Does Fascin Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fascin Regulates the Hippo Pathway and Is Important for Melanoma Development | Anticancer Research [ar.iiarjournals.org]
- 6. Frontiers | Fascin Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]
- To cite this document: BenchChem. [Z118298144 and its potential therapeutic targets]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15602250#z118298144-and-its-potential-therapeutic-targets>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com